molecular formula C16H15NO2 B14424618 2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one CAS No. 85469-97-2

2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one

Cat. No.: B14424618
CAS No.: 85469-97-2
M. Wt: 253.29 g/mol
InChI Key: XZQLDNUOECVMFV-UHFFFAOYSA-N
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Description

2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones This compound features a seven-membered ring with three conjugated double bonds and a ketone group at the first position The presence of an acetyl group at the second position and a benzylamino group at the seventh position further characterizes its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction introduces the ketone functionality at the first position of the cycloheptatriene ring . Another method involves the Hofmann elimination and bromination of tropinone, which indirectly leads to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various chemical reactions, potentially affecting cellular processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both acetyl and benzylamino groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

85469-97-2

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H15NO2/c1-12(18)14-9-5-6-10-15(16(14)19)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)

InChI Key

XZQLDNUOECVMFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C(C1=O)NCC2=CC=CC=C2

Origin of Product

United States

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